molecular formula C15H7F5O2 B4608819 (E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid

Cat. No.: B4608819
M. Wt: 314.21 g/mol
InChI Key: HLSYUHBGWCNCMX-SOFGYWHQSA-N
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Description

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a pentafluorophenyl group and a phenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pentafluorophenyl and phenyl precursors.

    Coupling Reaction: The key step involves a coupling reaction between the pentafluorophenyl precursor and the phenylprop-2-enoic acid. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Reaction Conditions: The reactions are usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the phenylprop-2-enoic acid backbone may facilitate interactions with other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid: can be compared with other fluorinated aromatic compounds such as:

Uniqueness

The unique combination of the pentafluorophenyl and phenylprop-2-enoic acid moieties in this compound imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O2/c16-10-9(11(17)13(19)14(20)12(10)18)8(15(21)22)6-7-4-2-1-3-5-7/h1-6H,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSYUHBGWCNCMX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=C(C(=C(C(=C2F)F)F)F)F)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
Reactant of Route 5
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid

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